molecular formula C18H24N4O3 B2848980 N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide CAS No. 941902-22-3

N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide

Cat. No. B2848980
CAS RN: 941902-22-3
M. Wt: 344.415
InChI Key: MHUWOSSZLLBZFL-UHFFFAOYSA-N
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Description

N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide, also known as MEPIQ, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MEPIQ is a small molecule that belongs to the class of indole-based compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Sigma Receptor Imaging in Oncology

A study investigated the potential of a new iodobenzamide, closely related structurally to the queried compound, for visualizing primary breast tumors in humans in vivo. This research highlighted the compound's ability to bind preferentially to sigma receptors, which are overexpressed in breast cancer cells, suggesting its utility in cancer diagnosis and potentially in targeted therapy (Caveliers et al., 2002).

Neuroreceptor Imaging

Research involving derivatives of the queried compound has led to significant advancements in neuroimaging, specifically in visualizing 5-HT1A receptors within the human brain. These studies have employed PET (Positron Emission Tomography) with novel radioligands to explore central 5-HT1A receptors, which play crucial roles in psychiatric and neurological disorders. This research has implications for understanding the pathophysiology of these conditions and for the pharmacological evaluation of relevant therapeutic agents (Pike et al., 1995).

Pharmacokinetics and Metabolism

Studies on compounds structurally related to "N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide" have focused on their pharmacokinetics and metabolism in humans. These studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of potential therapeutic agents. For example, the disposition and metabolism of an orexin receptor antagonist were detailed, providing insights into the compound's elimination routes, which is essential for drug development and safety assessment (Renzulli et al., 2011).

Allergic Contact Dermatitis in Dermatology

A case of contact allergy was reported following the application of an insect repellent containing picaridin, a piperidine derivative. This highlights the importance of understanding the potential dermatological implications of chemicals related to the queried compound, especially those used in consumer products that come into direct contact with skin (Corazza et al., 2005).

properties

IUPAC Name

1-N-[1-(2-methoxyethyl)indol-3-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-25-11-10-22-12-15(14-4-2-3-5-16(14)22)20-18(24)21-8-6-13(7-9-21)17(19)23/h2-5,12-13H,6-11H2,1H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUWOSSZLLBZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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